6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives is a well-studied field. Furan platform chemicals (FPCs) can be synthesized from biomass, such as furfural and 5-hydroxy-methylfurfural . There are also methods for the synthesis of furan-2-aldehyde, a related compound, starting from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid .Molecular Structure Analysis
The molecular structure of furan derivatives has been extensively studied. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . The specific structure of “6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” would need to be determined through methods such as NMR spectroscopy .Chemical Reactions Analysis
Furan derivatives are known to undergo a variety of chemical reactions. For example, furan platform chemicals (FPCs) can be used in a variety of reactions to synthesize a wide range of compounds . The specific reactions that “6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For furan, a related compound, it is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The specific properties of “6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” would need to be determined experimentally.Scientific Research Applications
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Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Furan derivatives have shown remarkable therapeutic efficacy and are used in the search for new drugs .
- Methods : The inclusion of the furan nucleus is an essential synthetic technique in medicinal chemistry .
- Results : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
-
Biofuel Production
- Field : Green Chemistry
- Application : Furan derivatives are being explored as potential biofuels .
- Methods : The manufacture of furan platform chemicals (FPCs) directly available from biomass .
- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For related compounds, such as (E)-3-(furan-2-yl)acrylic acid, precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The future directions for research on “6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid” could include further studies on its synthesis, structure, reactivity, mechanism of action, properties, and safety. Additionally, given the interest in furan derivatives as potential pharmaceuticals, dyes, or polymeric materials , there could be interest in exploring the potential applications of this compound in these areas.
properties
IUPAC Name |
6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-6(10(13)14)3-4-7(11-9)8-2-1-5-15-8/h1-5H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSLZHHOKQLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C(=O)N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501197613 | |
Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
56304-44-0 | |
Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56304-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(2-Furanyl)-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501197613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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